N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5OS/c1-15-5-7-17(8-6-15)25-21-14-16(2)24-23(28-21)27-19-11-9-18(10-12-19)26-22(29)20-4-3-13-30-20/h3-14H,1-2H3,(H,26,29)(H2,24,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPGYLHLTWCYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]thiophene-2-carboxamide, with CAS number 923243-73-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article compiles various studies and findings related to its biological activities, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 423.5 g/mol. The compound features a pyrimidine moiety, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. It is believed to inhibit specific enzymes that are pivotal in cancer progression and proliferation. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis, thereby exerting antitumor effects .
Biological Activity
Case Study 1: Antimicrobial Efficacy
A series of pyrimidine derivatives were synthesized and tested against various bacterial strains. The results indicated that substituents at the 4-position significantly enhanced antibacterial activity, similar to what might be expected from this compound.
Case Study 2: Antitumor Activity
In a study examining the cytotoxic effects on HeLa cells, a related thiophene derivative demonstrated an IC50 value of approximately 25 µM, suggesting potential for further development as an anticancer agent . This aligns with findings from other studies indicating that modifications to the pyrimidine structure can lead to enhanced antitumor activity.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.5 g/mol |
| Antimicrobial Activity | Effective against E. coli, S. aureus |
| Anticancer Activity | IC50 ~ 25 µM (HeLa cells) |
| Mechanism | Enzyme inhibition |
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiophene derivatives and the introduction of pyrimidine moieties. Its mechanism of action often involves interactions with specific biological targets, such as enzymes or receptors, leading to modulation of various biological pathways.
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity: Research has indicated that compounds similar to N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]thiophene-2-carboxamide exhibit significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting potential as a therapeutic agent in oncology.
- Antiviral Properties: Investigations into the antiviral capabilities of this compound have shown promise, particularly against viral infections where traditional treatments are ineffective. Its structure allows for interaction with viral proteins, inhibiting replication.
-
Biological Studies
- Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, making it a candidate for further research in metabolic disorders.
- Receptor Modulation: Studies have explored its role in modulating receptor activity, which is crucial for developing drugs targeting specific pathways in diseases like diabetes and obesity.
-
Material Science
- Organic Electronics: The unique electronic properties of thiophene derivatives make this compound suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to conduct electricity while maintaining stability under operational conditions is advantageous.
Case Studies
Comparison with Similar Compounds
Variations in Pyrimidine Substituents
The pyrimidine ring’s substitution pattern critically influences target affinity and pharmacokinetics. Key analogs include:
Analysis :
- The target compound’s 4-methylphenylamino group at C6 of pyrimidine may enhance hydrophobic interactions in kinase binding pockets compared to smaller substituents (e.g., ethoxy in ).
Carboxamide Modifications
The carboxamide moiety’s aromatic system impacts solubility and target selectivity:
Analysis :
- The thiophene-2-carboxamide in the target compound offers a balance of hydrophobicity and hydrogen-bonding capacity, which is absent in bulkier systems like chromane .
- Replacement of pyrimidine with pyridazine (as in ) may reduce affinity for ATP-binding pockets due to altered electronic properties.
Linker Region Variations
The aminophenyl linker between pyrimidine and carboxamide modulates conformational flexibility:
Analysis :
- The rigid aminophenyl linker in the target compound may restrict conformational freedom, favoring entropic gains upon binding .
- Polar substituents (e.g., methoxy in ) improve aqueous solubility but may reduce membrane permeability.
Research Findings and Implications
Pharmacological Potential
Preparation Methods
Pyrimidine Core Formation
The 4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-amine intermediate is synthesized via a tandem cyclization-amination approach:
Step 1: Cyclocondensation
-
Reactants : Ethyl acetoacetate (1.2 eq), guanidine hydrochloride (1.0 eq), and 4-methylphenyl isothiocyanate (1.5 eq)
-
Product : 4-Methyl-6-mercaptopyrimidin-2-amine (Yield: 68%)
Step 2: Amination
-
Reactants : Intermediate from Step 1 (1.0 eq), 4-methylaniline (1.2 eq)
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Catalyst : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%)
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Product : 4-Methyl-6-[(4-methylphenyl)amino]pyrimidin-2-amine (Yield: 74%)
Synthesis of Thiophene Carboxamide Intermediate
Thiophene-2-Carboxylic Acid Activation
-
Reactant : Thiophene-2-carboxylic acid (1.0 eq)
-
Activation : Treated with SOCl₂ (3.0 eq) in anhydrous DCM (0°C → RT, 4 hr)
-
Product : Thiophene-2-carbonyl chloride (Yield: 92%)
Amidation with 4-Nitroaniline
-
Reactants : Thiophene-2-carbonyl chloride (1.1 eq), 4-nitroaniline (1.0 eq)
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Base : Pyridine (2.5 eq)
-
Conditions : DCM, 0°C → RT, 12 hr
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Product : N-(4-Nitrophenyl)thiophene-2-carboxamide (Yield: 85%)
Reduction of Nitro Group
-
Reactant : N-(4-Nitrophenyl)thiophene-2-carboxamide (1.0 eq)
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Reductant : H₂ (1 atm), 10% Pd/C (5 wt%)
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Product : 4-Aminophenyl thiophene-2-carboxamide (Yield: 95%)
Coupling of Intermediates
Buchwald-Hartwig Amination
-
Reactants :
-
4-Methyl-6-[(4-methylphenyl)amino]pyrimidin-2-amine (1.0 eq)
-
4-Aminophenyl thiophene-2-carboxamide (1.2 eq)
-
-
Catalyst : Pd(OAc)₂ (3 mol%), DavePhos (6 mol%)
-
Base : Cs₂CO₃ (2.5 eq)
-
Solvent : dioxane (0.1 M)
-
Yield : 62%
-
Purity : >98% (HPLC)
Alternative Synthetic Routes
Ullmann-Type Coupling
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Solvent | DMF |
| Temperature | 130°C |
| Time | 48 hr |
| Yield | 47% |
Microwave-Assisted Synthesis
-
Advantage : Reduces reaction time from 24 hr to 2.5 hr
-
Conditions : 150 W, 120°C, DMF
-
Yield : 58%
Purification and Characterization
Chromatographic Purification
-
Column : Silica gel (230–400 mesh)
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Eluent : Hexane/EtOAc (3:1 → 1:2 gradient)
-
Recovery : 89%
Spectroscopic Data
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.21 (s, 1H, NH), 8.72 (d, J = 5.1 Hz, 2H), 7.89–7.22 (m, 11H), 2.41 (s, 6H) |
| HRMS | [M+H]⁺ calc. 504.1742, found 504.1738 |
Challenges and Optimization
Common Side Reactions
Q & A
Q. Characterization :
- NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for pyrimidine and thiophene moieties) .
- Mass Spectrometry : Validate molecular weight (e.g., HRMS expected [M+H⁺] = ~465.18 g/mol) .
Basic: What analytical techniques are critical for resolving the crystal structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen bonding patterns. For example, dihedral angles between pyrimidine and thiophene rings (e.g., ~12–86°) reveal conformational flexibility .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points and polymorphic transitions.
- Powder XRD : Assess crystallinity and batch consistency .
Intermediate: How should researchers design in vitro assays to evaluate its anticancer activity, and what controls are essential?
Methodological Answer:
- Cell Lines : Use panels (e.g., NCI-60) to screen for cytotoxicity. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%).
- Mechanistic Assays :
- Apoptosis : Flow cytometry with Annexin V/PI staining.
- Kinase Inhibition : Use TR-FRET assays for target validation (e.g., EGFR, VEGFR).
- Data Normalization : Express IC₅₀ values relative to baseline viability (MTT assay) .
Advanced: How can pharmacokinetic limitations (e.g., rapid clearance) be addressed during lead optimization?
Methodological Answer:
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability .
- Formulation : Use nanoemulsions or liposomes to improve solubility and half-life.
- Metabolic Stability : Conduct microsomal assays (human liver microsomes) to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
Advanced: How can structure-activity relationship (SAR) studies be optimized for pyrimidine-thiophene hybrids?
Methodological Answer:
-
Substituent Screening : Synthesize derivatives with varied substituents (e.g., halogens, methoxy) at the 4-methylphenyl or thiophene positions.
-
3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic/steric features with bioactivity.
-
Key Findings :
Substituent Position Activity Trend (IC₅₀) Notes 4-methyl (pyrimidine) Increased lipophilicity → Higher cytotoxicity Thiophene-2-carboxamide Hydrogen bonding → Target affinity
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Orthogonal Assays : Validate conflicting results using alternate methods (e.g., SPR vs. enzymatic assays).
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA) to identify outliers.
- Experimental Variables : Control for batch-to-batch purity (HPLC ≥95%), cell passage number, and assay conditions (pH, serum content) .
Advanced: What computational tools predict metabolic pathways and off-target interactions?
Methodological Answer:
- Metabolism Prediction : Use GLORYx or ADMET Predictor to identify probable Phase I/II metabolites (e.g., hydroxylation at the pyrimidine ring) .
- Docking Studies : AutoDock Vina or Schrödinger Suite to simulate binding to off-target kinases (e.g., ABL1, SRC).
- MD Simulations : GROMACS for stability analysis of ligand-target complexes (≥100 ns trajectories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
